molecular formula C17H9BrN2O B2484115 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2484115
M. Wt: 337.2 g/mol
InChI Key: QHYRELLXJDJBHO-UHFFFAOYSA-N
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Description

MMV665934 is a compound identified as part of the Malaria Box collection, which is a set of compounds provided by the Medicines for Malaria Venture (MMV) for research purposes. This compound has shown significant antimalarial activity, particularly against the Plasmodium falciparum parasite . It is known to inhibit the bc1 complex, a crucial component of the parasite’s mitochondrial electron transport chain .

Chemical Reactions Analysis

MMV665934 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV665934 has several scientific research applications, including:

Comparison with Similar Compounds

MMV665934 is similar to other bc1 complex inhibitors, such as atovaquone. it has shown unique properties in terms of its combination profile with other antimalarial drugs. For example, it exhibits an antagonistic combination profile with artesunate but a synergistic combination profile with proguanil . Other similar compounds include:

  • MMV020439
  • MMV007574
  • MMV007224

These compounds share structural similarities with MMV665934 and have shown similar antimalarial activities .

Properties

IUPAC Name

3-(4-bromophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYRELLXJDJBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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